

# An In-depth Technical Guide to the Physicochemical Characteristics of N-Methylpyrrolidone

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## Compound of Interest

Compound Name: *N-Methylpyrrolidone*

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N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent widely utilized across various sectors, including pharmaceuticals, electronics, petrochemical processing, and polymer manufacturing.[1][2] Its efficacy stems from a unique combination of high solvency, thermal and chemical stability, and miscibility with a broad range of other solvents.[2][3] This guide provides a detailed overview of the core physicochemical properties of NMP, complete with experimental protocols and structured data for ease of reference.

## General and Physical Properties

NMP is a clear, colorless to pale yellow liquid with a faint, amine-like or "fishlike" odor.[3][4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, and is completely miscible with water at all temperatures.[3][4][6] This high affinity for water and a wide array of organic solvents—including alcohols, ethers, ketones, and aromatic hydrocarbons—makes it an exceptionally versatile solvent.[1][2][5]

Identifier	Value	Source(s)
IUPAC Name	1-methylpyrrolidin-2-one	[4]
CAS Number	872-50-4	[7]
Molecular Formula	C5H9NO	[8]
Molecular Weight	99.13 g/mol	[4][7]
Appearance	Colorless to pale yellow liquid	[3][7][9]

## Thermal and Density Properties

NMP is characterized by a high boiling point and a low freezing point, which allows for its use across a broad range of temperatures.[3][10] These thermal properties, combined with its high flash point, contribute to its ease of handling in industrial applications.[2][10]

Property	Value	Condition(s)	Source(s)
Boiling Point	202 - 204 °C	at 760 mmHg	[7][8][9][11]
Melting/Freezing Point	-24 to -25 °C	[3][4][7][8]	
Density	1.028 - 1.03 g/cm <sup>3</sup>	at 25 °C	[1][3][7][8]
Vapor Pressure	0.29 - 0.324 hPa	at 20 °C	[12][13]
Vapor Density	3.4 - 3.42	(Air = 1)	[11][12]

## Optical, Electrical, and Other Properties

The physicochemical profile of NMP is further defined by its optical and electrical characteristics, which are critical for applications in electronics and analytical chemistry. Its high dielectric constant and dipole moment are indicative of its polar nature.[9][14]

Property	Value	Condition(s)	Source(s)
Refractive Index	1.4684 - 1.4700	at 20 °C	[1][4][12]
Surface Tension	41 mN/m	at 25 °C	[1][12]
Viscosity	1.661 - 1.67 mPa·s	at 25 °C	[12][14]
Dielectric Constant	32.2	at 25 °C, 10 kHz	[1][12][14]
Octanol/Water Partition Coefficient (log P)	-0.40 to -0.46	at 25 °C	[9][15]

## Safety and Flammability Data

While NMP has relatively low volatility, understanding its flammability is crucial for safe handling. It is classified as a combustible liquid.[15][16]

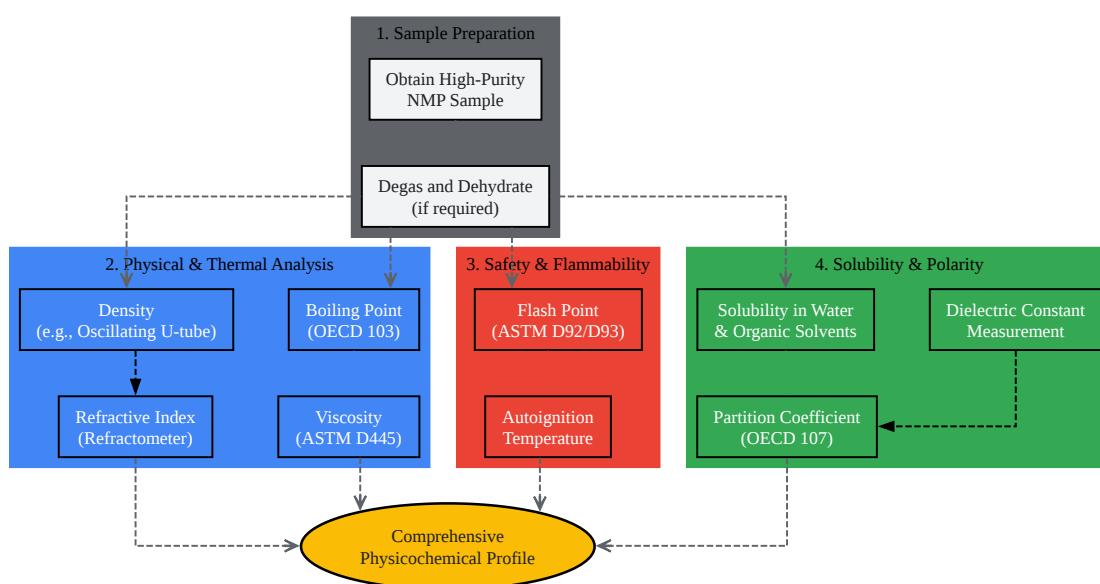
Property	Value	Method	Source(s)
Flash Point	86 - 91 °C	Closed Cup	[4][8][12][16]
Autoignition Temperature	245 °C	[12][16][17]	
Lower Explosive Limit	1.3%	(in air)	[13][16]
Upper Explosive Limit	9.5%	(in air)	[13][16]

## Experimental Protocols

The accurate determination of physicochemical properties is essential for quality control and regulatory compliance. Standardized methods, such as those from OECD and ASTM, are widely used.

## Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the physicochemical analysis of a solvent like NMP.



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Caption: Workflow for the physicochemical characterization of **N-Methylpyrrolidone**.

## Methodology for Key Experiments

### 1. Determination of Boiling Point (Based on OECD Guideline 103)

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.<sup>[18][19][20]</sup> Several methods are acceptable, including ebulliometers, dynamic methods, and differential scanning calorimetry (DSC).<sup>[18][19][21]</sup>

- Principle (DSC Method): A sample of the substance and a reference material are subjected to the same controlled temperature program.<sup>[21]</sup> When the sample boils, the endothermic phase transition results in a detectable change in heat flow relative to the reference. This change is recorded as a peak on a thermogram, and the onset temperature of this peak is determined as the boiling point.<sup>[21]</sup>
- Apparatus: Differential Scanning Calorimeter, sample pans (e.g., aluminum), analytical balance.
- Procedure:
  - Calibrate the instrument using high-purity standards with known boiling points.
  - Accurately weigh a small amount of NMP (typically 1-10 mg) into a volatile sample pan.
  - Seal the pan hermetically, and pierce the lid to allow for vapor escape during boiling.
  - Place the sample pan and an empty reference pan into the DSC cell.
  - Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
  - Record the heat flow versus temperature to obtain the thermogram.
  - Determine the extrapolated onset temperature of the endothermic peak, which corresponds to the boiling point.

### 2. Determination of Kinematic Viscosity (Based on ASTM D445)

This method measures the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.<sup>[22][23][24]</sup>

- Principle: Kinematic viscosity is determined by measuring the flow time of a liquid through a capillary.[25] The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the liquid's density.[22][26] The method is intended for Newtonian liquids, where shear stress is proportional to the shear rate.[23][24]
- Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), constant temperature bath, stopwatch.
- Procedure:
  - Select a viscometer with a capillary size appropriate for the expected viscosity of NMP.
  - Charge the viscometer with the NMP sample, ensuring it is free of air bubbles.
  - Place the viscometer in a constant temperature bath (e.g., 25 °C) until the sample reaches thermal equilibrium.
  - Using suction, draw the liquid level up through the capillary to a point above the upper timing mark.
  - Release the suction and measure the time it takes for the liquid meniscus to pass from the upper to the lower timing mark.
  - Repeat the measurement at least twice. The flow times should be within agreement.
  - Calculate the kinematic viscosity by multiplying the average flow time by the viscometer's calibration constant.

### 3. Determination of Flash Point (Based on ASTM D92 - Cleveland Open Cup)

The flash point is the lowest temperature at which a substance's vapors will ignite when an ignition source is passed over it.[27][28] The Cleveland Open Cup method is suitable for liquids with flash points above 79°C.[27][29]

- Principle: The sample is heated in an open brass cup at a controlled rate.[29][30] A small test flame is passed across the surface of the liquid at specified temperature intervals.[30] The flash point is the temperature at which a brief flash is observed.[28][31]

- Apparatus: Cleveland Open Cup apparatus (brass cup, heating plate), temperature sensor, test flame applicator.
- Procedure:
  - Fill the clean, dry cup with the NMP sample to the filling mark.
  - Heat the sample initially at a rapid rate, then reduce the heating rate to 5-6 °C/min as the expected flash point is approached.[31]
  - At regular intervals (e.g., every 2 °C), pass the test flame across the center of the cup.
  - Record the temperature at which a distinct flash appears on the surface of the liquid. This is the observed flash point.
  - Correct the observed flash point for any deviation in ambient barometric pressure from standard pressure (101.3 kPa).

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